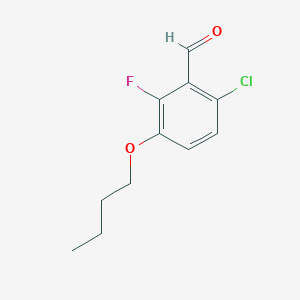

3-Butoxy-6-chloro-2-fluorobenzaldehyde

Overview

Description

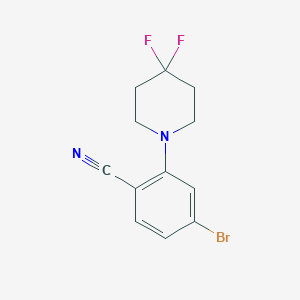

3-Butoxy-6-chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is a solid compound with a molecular weight of 230.67 .

Molecular Structure Analysis

The molecular formula of 3-Butoxy-6-chloro-2-fluorobenzaldehyde is C11H12ClFO2 . The InChI code is 1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-9 (12)8 (7-14)11 (10)13/h4-5,7H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis

3-Butoxy-6-chloro-2-fluorobenzaldehyde is a solid compound . The molecular weight is 230.66 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Butoxy-6-chloro-2-fluorobenzaldehyde is utilized as a precursor for synthesizing various pharmaceutical compounds. Its aldehyde group can react to form Schiff bases, which are often used in the development of new drugs due to their potential biological activities .

Agriculture

This compound finds applications in agriculture through its role in the synthesis of certain pesticides. Its ability to form stable chemical bonds makes it a valuable intermediate in creating compounds that protect crops from pests .

Material Science

In material science, 3-Butoxy-6-chloro-2-fluorobenzaldehyde contributes to the development of novel polymers and copolymers. Its structural properties allow it to integrate into polymer chains, enhancing the material’s characteristics such as durability and chemical resistance .

Environmental Science

Environmental science benefits from this compound through its use in the production of eco-friendly materials and chemicals. Its inclusion in formulations can lead to the development of less toxic and more sustainable products .

Analytical Chemistry

Analytical chemistry leverages 3-Butoxy-6-chloro-2-fluorobenzaldehyde for its reactivity in chromatography and spectrometry. It can serve as a standard or a reagent in various analytical procedures, aiding in the accurate detection and quantification of substances .

Biochemistry

In biochemistry, the compound is used in enzyme inhibition studies and as a building block for synthesizing biomolecules. It can help in understanding enzyme mechanisms and designing inhibitors that can regulate biochemical pathways .

Pharmaceuticals

Pharmaceutical applications include the use of 3-Butoxy-6-chloro-2-fluorobenzaldehyde in the synthesis of antiseptics like dicloxacillin and flucloxacillin. These are crucial in combating bacterial infections and are vital components of the antibiotic family .

Industrial Applications

Industrially, this chemical serves as an intermediate in the manufacture of various chemical products. Its versatility in reactions makes it a valuable asset in industrial-scale syntheses, contributing to the production of a wide range of chemicals .

properties

IUPAC Name |

3-butoxy-6-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOEBBGRQVLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxy-6-chloro-2-fluorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)